molecular formula C13H9Cl2NS B188785 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide CAS No. 71114-55-1

4-chloro-N-(4-chlorophenyl)benzenecarbothioamide

Cat. No. B188785
CAS RN: 71114-55-1
M. Wt: 282.2 g/mol
InChI Key: CTVJTQLYPUVSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-chlorophenyl)benzenecarbothioamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells.

Scientific Research Applications

The potential therapeutic applications of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide are vast and varied. This compound has been studied extensively for its ability to inhibit glutaminase, an enzyme that is overexpressed in many types of cancer cells. By inhibiting glutaminase, 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide can effectively starve cancer cells of the nutrients they need to grow and divide.

Mechanism Of Action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide is based on its ability to inhibit glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. Glutaminase catalyzes the conversion of glutamine to glutamate, which is an important source of energy for cancer cells. By inhibiting glutaminase, 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide can effectively starve cancer cells of the nutrients they need to grow and divide.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide are primarily related to its ability to inhibit glutaminase. By inhibiting this enzyme, 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide can effectively starve cancer cells of the nutrients they need to grow and divide. This can lead to a decrease in tumor growth and an increase in cancer cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide in lab experiments is its ability to selectively target cancer cells. This compound is highly effective at inhibiting glutaminase in cancer cells, while having little to no effect on normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab settings.

Future Directions

There are many potential future directions for research on 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of interest is the development of new therapeutic applications for this compound, such as its use in combination with other drugs to enhance its effectiveness. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-chloro-N-(4-chlorophenyl)benzenecarbothioamide is a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline to form the intermediate 4-chloro-N-(4-chlorophenyl)benzenesulfonamide. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with ammonium thiocyanate to yield the final product.

properties

CAS RN

71114-55-1

Product Name

4-chloro-N-(4-chlorophenyl)benzenecarbothioamide

Molecular Formula

C13H9Cl2NS

Molecular Weight

282.2 g/mol

IUPAC Name

4-chloro-N-(4-chlorophenyl)benzenecarbothioamide

InChI

InChI=1S/C13H9Cl2NS/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17)

InChI Key

CTVJTQLYPUVSBB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=NC2=CC=C(C=C2)Cl)S)Cl

SMILES

C1=CC(=CC=C1C(=S)NC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=S)NC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.